molecular formula C11H10N2O B13170371 3-(6-Aminopyridin-2-YL)phenol

3-(6-Aminopyridin-2-YL)phenol

Cat. No.: B13170371
M. Wt: 186.21 g/mol
InChI Key: GHUZEOITWDJMTF-UHFFFAOYSA-N
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Description

3-(6-Aminopyridin-2-yl)phenol (CAS 1368237-53-9) is a high-value chemical reagent for biochemical research. Recent pharmacological studies have identified this anilinopyridine-based compound as a potent allosteric activator of the Sirtuin 1 (SIRT1) enzyme . SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular homeostasis, antioxidant pathways, and protection against ischemia-reperfusion injury . In vitro enzymatic assays demonstrate that this compound acts as a Sirtuin Activating Compound (STAC), showing a marked, concentration-dependent enhancement of SIRT1 activity. Representative research indicates its activation potency can be significantly superior to that of the well-known reference compound resveratrol . In vivo studies on representative derivatives confirm that this chemical class exhibits robust cardioprotective properties, substantially reducing myocardial damage caused by occlusion and reperfusion . With a molecular formula of C11H10N2O and a molecular weight of 186.21 , it is an essential tool for researchers exploring novel therapeutic strategies for cardiovascular diseases, metabolic syndromes, and aging-related disorders. This product is intended for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-(6-aminopyridin-2-yl)phenol

InChI

InChI=1S/C11H10N2O/c12-11-6-2-5-10(13-11)8-3-1-4-9(14)7-8/h1-7,14H,(H2,12,13)

InChI Key

GHUZEOITWDJMTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC(=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for 3 6 Aminopyridin 2 Yl Phenol and Its Derivatives

Conventional Reaction Pathways for Aminopyridine-Phenol Scaffolds

Traditional synthetic routes to aminopyridine-phenol structures often rely on well-established reactions that build the heterocyclic core and introduce the necessary functional groups in a stepwise manner.

Condensation Reactions and Amination Strategies

Condensation reactions are a cornerstone for the synthesis of the pyridine (B92270) ring. A versatile method involves the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or its equivalents. beilstein-journals.orgnih.gov For instance, the Hantzsch pyridine synthesis, which utilizes an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and an ammonium (B1175870) salt, is a classic approach to constructing substituted pyridine rings. beilstein-journals.org Another related method is the Guareschi–Thorpe condensation, which employs cyanoacetamide and a 1,3-diketone to produce highly substituted 2-pyridones, which can then be converted to the corresponding aminopyridines. beilstein-journals.org

Amination strategies are critical for introducing the amino group onto a pre-formed pyridine or phenol (B47542) ring. A common approach is the substitution of a leaving group, such as a halogen, on the pyridine ring with an amine. nih.gov This can be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly when the pyridine ring is activated by electron-withdrawing groups. For example, 2-chloropyridine (B119429) can react with an appropriate amine to introduce the amino functionality. nih.gov

Precursor Design and Selection

The rational design and selection of precursors are paramount for the successful synthesis of the target molecule. For 3-(6-Aminopyridin-2-YL)phenol, a retrosynthetic analysis might disconnect the molecule at the pyridine-phenol bond or the C-N bond of the amino group.

A common strategy involves starting with a substituted pyridine and a substituted phenol, which are then coupled. For example, a 2-halopyridine derivative can be coupled with a 3-hydroxyphenylboronic acid or a similar organometallic reagent. Alternatively, a 2-aminopyridine (B139424) derivative can be coupled with a 3-halophenol. The choice of precursors is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. For instance, 2-amino-6-chloropyridine (B103851) or 2-bromo-6-aminopyridine could serve as key pyridine precursors, while 3-methoxyphenol (B1666288) or 3-benzyloxyphenol could be used as the phenol precursor, with the protecting group removed in a later step.

Modern and Catalytic Synthetic Approaches

Contemporary organic synthesis has seen the advent of powerful catalytic methods that offer milder reaction conditions, greater functional group tolerance, and improved efficiency compared to conventional techniques.

Photoredox Catalysis in Aminopyridine Synthesis

Photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds under mild conditions. This methodology utilizes visible light to initiate single-electron transfer processes, generating highly reactive radical intermediates. acs.orgnih.gov For the synthesis of aminopyridines, photoredox catalysis can be employed for the amination of pyridine C-H bonds. chemrxiv.orgresearchgate.net For example, an acridinium-based photocatalyst can be used to promote the site-selective amination of arenes with various nitrogen-based nucleophiles. acs.orgnih.gov A patented method for a related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, utilizes an acridine (B1665455) salt visible light catalyst to couple 2-aminopyridine with a piperazine (B1678402) derivative. google.comchemicalbook.com This approach highlights the potential of photoredox catalysis for constructing complex aminopyridine structures.

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.netrsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between a boronic acid (or its ester) and a halide or triflate, catalyzed by a palladium complex. nih.govnih.govorganic-chemistry.org In the context of this compound synthesis, this reaction could be used to couple a 2-halopyridine derivative with a 3-hydroxyphenylboronic acid. The choice of palladium catalyst and ligands is crucial for achieving high yields, especially with heterocyclic substrates. nih.govnih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. rsc.orgwikipedia.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org It is a powerful method for synthesizing aminopyridines from halopyridines. nih.govnih.gov For the target molecule, this could involve coupling a 2-bromo-6-aminopyridine with a phenol or a protected phenol derivative, or coupling 2-bromopyridine (B144113) with 3-aminophenol. The reaction typically employs a palladium catalyst in combination with a bulky electron-rich phosphine (B1218219) ligand. wikipedia.org

Below is a table summarizing various catalysts used in transition metal-mediated coupling reactions for the synthesis of aminopyridine derivatives.

Catalyst SystemReaction TypeSubstratesKey Features
Pd(dppf)Cl2Suzuki-MiyauraPyridine-2-sulfonyl fluoride (B91410) and hetero(aryl) boronic acidsTolerates water and oxygen. nih.gov
Pd(OAc)2 / Phosphine LigandBuchwald-HartwigAryl halides and aminesVersatile for C-N bond formation. wikipedia.org
Pd PEPPSI catalystsBuchwald-HartwigAryl halides and secondary aminesCan be performed under mechanochemical and aerobic conditions. rsc.org
CuIAminationBromopyridines and aqueous ammoniaMild reaction conditions. researchgate.net

Comprehensive Structural Elucidation and Spectroscopic Characterization of 3 6 Aminopyridin 2 Yl Phenol

Advanced Spectroscopic Investigations for Molecular Structure Confirmation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For 3-(6-Aminopyridin-2-YL)phenol (C₁₁H₁₀N₂O), the molecular weight is 186.21 g/mol . bldpharm.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺).

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of the mass-to-charge ratio (m/z) of these fragments provides valuable information about the compound's structure. While specific experimental fragmentation data for this compound is not widely available in published literature, a general fragmentation pattern can be anticipated based on its structure. Common fragmentation would likely involve the cleavage of the bond between the pyridine (B92270) and phenol (B47542) rings, as well as the loss of small, stable molecules such as HCN or CO from the heterocyclic and phenolic moieties, respectively.

Table 1: Expected Molecular Ion Peak for this compound

IonFormulaCalculated m/z
[M]⁺[C₁₁H₁₀N₂O]⁺186.21

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. This is a crucial step in confirming the empirical and molecular formula of a newly synthesized compound. The theoretical elemental composition of this compound, with the molecular formula C₁₁H₁₀N₂O, can be calculated based on the atomic weights of its constituent elements.

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightMolar Mass ContributionPercentage (%)
CarbonC12.011132.12170.95
HydrogenH1.00810.0805.41
NitrogenN14.00728.01415.05
OxygenO15.99915.9998.59
Total 186.214 100.00

Computational Chemistry and Theoretical Investigations of 3 6 Aminopyridin 2 Yl Phenol

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a fundamental computational method used to determine the electronic structure and ground-state properties of molecules. It provides a balance between accuracy and computational cost, making it a standard tool for theoretical chemistry.

Molecular Geometry Optimization and Conformer Analysis

A crucial first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the energy of the molecule is minimized with respect to the positions of its atoms. For a molecule like 3-(6-Aminopyridin-2-YL)phenol, which contains rotatable bonds connecting the pyridine (B92270) and phenol (B47542) rings, multiple low-energy conformations may exist. A conformer analysis would be necessary to identify the global minimum energy structure and other stable conformers, providing insights into the molecule's flexibility and shape.

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length C-C (inter-ring) Data not available
Bond Length C-O (phenol) Data not available
Bond Length C-N (amino) Data not available
Bond Angle C-C-C (inter-ring) Data not available

Note: Specific values for bond lengths, bond angles, and dihedral angles would be determined through DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G or larger).*

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an important indicator of chemical reactivity and electronic stability. A smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be located on the electron-rich aminopyridine ring, while the LUMO might be distributed over the phenol ring and the connecting bond.

Table 2: Calculated Frontier Molecular Orbital Energies and Band Gap of this compound

Parameter Energy (eV)
HOMO Data not available
LUMO Data not available

Note: These energy values would be outputs of the DFT calculation.

Charge Distribution and Electrostatic Potentials

Understanding how charge is distributed across a molecule is essential for predicting its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this molecule, negative potentials would be expected around the nitrogen atoms and the oxygen atom, with positive potentials near the amino and hydroxyl hydrogens.

Vibrational Frequencies and Spectroscopic Corroboration

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. By comparing the calculated spectrum with an experimental one, the accuracy of the computed geometry can be validated. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of particular bonds (e.g., O-H stretch, N-H stretch, C=C aromatic stretches).

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how a molecule interacts with light, TD-DFT is employed. This method allows for the calculation of electronic excited states, which is fundamental to predicting UV-Vis absorption and emission spectra.

Simulation of UV-Vis Absorption and Emission Spectra

TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states. These transition energies, along with their corresponding oscillator strengths (a measure of transition probability), allow for the simulation of the UV-Vis absorption spectrum. The results would predict the wavelength of maximum absorption (λmax) and help to characterize the nature of the electronic transitions (e.g., π→π* or n→π*). By optimizing the geometry of the first excited state, it is also possible to simulate the fluorescence emission spectrum.

Table 3: Simulated UV-Vis Absorption Data for this compound

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 → S1 Data not available Data not available Data not available
S0 → S2 Data not available Data not available Data not available

Note: This table would be populated with the outputs of a TD-DFT calculation.

Following a comprehensive search for scientific literature, specific computational and theoretical investigations focusing solely on the chemical compound This compound were not found. The requested detailed analyses—including elucidation of electronic transitions, Natural Bond Orbital (NBO) analysis, Noncovalent Interaction (NCI) index studies, and computational assessments of tautomerism—appear to be unavailable in the public domain for this specific molecule.

Therefore, it is not possible to provide the detailed research findings and data tables for the outlined sections (4.2.2, 4.3, 4.4, and 4.5) as requested. Generating such an article would require fabricating data, which would violate the core principles of scientific accuracy.

While computational studies exist for structurally related compounds containing aminopyridine or phenol moieties, the unique electronic and structural characteristics of this compound mean that data from other molecules cannot be extrapolated to accurately describe the target compound. Each of the requested analyses is highly dependent on the specific three-dimensional arrangement of atoms and the resulting electron distribution of the molecule .

Coordination Chemistry and Metal Complexation of 3 6 Aminopyridin 2 Yl Phenol

Design Principles for Ligand Systems Featuring Aminopyridine and Phenol (B47542) Moieties

Ligand systems incorporating both aminopyridine and phenol groups are designed to act as chelating agents, binding to a central metal ion through multiple donor atoms. The design of such ligands is guided by several key principles:

Hard and Soft Acid-Base Theory: The nitrogen atoms of the pyridine (B92270) ring and the amino group are considered hard bases, favoring coordination with hard acid metal ions. The phenolate (B1203915) oxygen, being a hard base, also contributes to this preference.

Chelation Effect: The spatial arrangement of the donor atoms in 3-(6-Aminopyridin-2-YL)phenol allows for the formation of stable five- or six-membered chelate rings upon coordination to a metal ion. This chelation effect enhances the thermodynamic stability of the resulting metal complexes.

Ligand Field Theory: The electronic properties of the ligand, including its ability to act as a π-acceptor or σ-donor, influence the electronic structure and properties of the metal complex, such as its color, magnetic properties, and reactivity.

Steric Hindrance: The substituents on the pyridine and phenol rings can be modified to control the coordination geometry and the accessibility of the metal center, thereby influencing the catalytic activity and selectivity of the complex.

Ligands similar to this compound, such as Schiff bases derived from aminopyridines and salicylaldehydes, have been shown to act as bidentate or tridentate ligands, coordinating through the imine nitrogen, phenolic oxygen, and sometimes the pyridine nitrogen. chemsociety.org.ng

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex.

Complexes of ligands containing aminopyridine and phenol moieties have been successfully synthesized with a range of transition metals. For instance, the reaction of a Schiff base derived from 2-aminomethyl benzimidazole (B57391) and 2-hydroxynaphthaldehyde with metal chlorides (ZnCl₂, CrCl₃·6H₂O, and MnCl₂·4H₂O) in boiling ethanol (B145695) yields the corresponding metal complexes. nih.gov Similarly, complexes of Co(II), Ni(II), Cu(II), Mn(II), and Fe(III) have been prepared with a Schiff base derived from isatin (B1672199) monohydrazone and fluvastatin. electrochemsci.org It is anticipated that this compound would form complexes with these and other transition metals under similar conditions.

The stoichiometry of the metal complexes is often determined by elemental analysis. For example, studies on related systems have shown the formation of complexes with a 1:2 metal-to-ligand ratio (ML₂). electrochemsci.org The molar conductance measurements of these complexes in solvents like DMF can indicate their electrolytic nature. Low molar conductance values suggest non-electrolytic complexes. electrochemsci.orgresearchgate.net

The coordination geometry around the central metal ion is typically elucidated using spectroscopic techniques and magnetic susceptibility measurements. For instance, electronic spectra and magnetic moment data have suggested octahedral geometries for Ni(II), Cu(II), and Fe(III) complexes of a related Schiff base ligand. electrochemsci.org In other cases, tetrahedral or square planar geometries might be adopted depending on the metal ion and the ligand's steric and electronic properties. ajol.info

Spectroscopic and Analytical Characterization of Metal Complexes

A variety of spectroscopic and analytical techniques are employed to characterize the metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N (if a Schiff base is formed), N-H, or phenolic C-O bonds upon complexation provides evidence of coordination. For example, a shift in the azomethine group band is a key indicator of complex formation. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and helps in determining the coordination geometry. The appearance of new charge-transfer bands in the visible region is a common feature upon complexation. electrochemsci.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the binding of the metal ion. asianpubs.org

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and confirm their stoichiometry. nih.gov

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the complex, which is crucial for determining the empirical formula and stoichiometry. asianpubs.org

Table 1: Representative Spectroscopic Data for a Hypothetical Cu(II) Complex of this compound

TechniqueLigandCu(II) ComplexInterpretation
FT-IR (cm⁻¹) ν(O-H): ~3400ν(N-H): ~3300ν(C=N, pyridine): ~1600Absence of ν(O-H)Shift in ν(N-H)Shift in ν(C=N)Deprotonation of phenol and coordination of amino and pyridine nitrogen.
UV-Vis (nm) λmax: ~280, ~350λmax: ~290, ~380, ~450 (d-d transition)Coordination of the ligand and indication of a distorted octahedral geometry.
¹H NMR (ppm) δ(OH): ~9.5δ(NH₂): ~5.0Absence of OH signalBroadening of NH₂ signalConfirmation of phenolate coordination and involvement of the amino group.
Mass Spec (m/z) [L+H]⁺[CuL₂]+H]⁺Confirms the 1:2 stoichiometry of the complex.

This table contains hypothetical data for illustrative purposes.

Electrochemical Behavior and Redox Processes of Metal-Ligand Systems

The electrochemical behavior of metal complexes provides insights into their redox properties and the stability of different oxidation states of the metal ion. Cyclic voltammetry (CV) is a commonly used technique to study these processes.

The cyclic voltammograms of transition metal complexes with similar ligands have shown quasi-reversible, one-electron transfer processes. electrochemsci.org For example, Co(II) and Cu(II) complexes of a Schiff base ligand exhibited a single quasi-reversible redox peak, while Mn(II) and Fe(III) complexes showed two redox peaks. electrochemsci.org The redox potentials are influenced by the nature of the metal ion, the ligand, and the coordination geometry. The electrochemical studies can indicate that the reaction of the complex on the electrode surface is a quasi-reversible redox process. researchgate.net

Table 2: Representative Electrochemical Data for Hypothetical Metal Complexes of this compound

Metal ComplexEpa (V)Epc (V)ΔEp (mV)Process
[Fe(L)₂]Cl +0.65+0.5870Fe(III)/Fe(II) quasi-reversible
[Cu(L)₂] +0.48+0.4080Cu(II)/Cu(I) quasi-reversible
[Ni(L)₂] +0.82+0.7390Ni(II)/Ni(I) quasi-reversible

This table contains hypothetical data for illustrative purposes. Epa = Anodic Peak Potential, Epc = Cathodic Peak Potential, ΔEp = Peak Separation.

Supramolecular Chemistry and Intermolecular Interactions of 3 6 Aminopyridin 2 Yl Phenol

Intramolecular Hydrogen Bonding Networks and Stability6.2. Intermolecular Hydrogen Bonding and Crystal Packing Motifs6.3. Self-Assembly Mechanisms and Supramolecular Architecture6.4. Molecular Recognition Studies (non-biological context)

Future publication of research on 3-(6-Aminopyridin-2-YL)phenol would be necessary to provide the factual basis for an article of this nature.

Advanced Research Applications of 3 6 Aminopyridin 2 Yl Phenol in Chemical Science

Development of Chemosensors for Metal Ion Detection

The detection of metal ions is crucial in environmental monitoring, biological systems, and industrial processes. Chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a detectable change, often optical (colorimetric or fluorescent). The structure of 3-(6-Aminopyridin-2-YL)phenol incorporates the necessary components—a binding site (receptor) and a signaling unit (fluorophore/chromophore)—within a single molecular framework, making it an excellent platform for chemosensor development.

The design of a selective chemosensor hinges on creating a receptor site that preferentially binds to a target metal ion. The molecular structure of this compound is well-suited for this purpose, featuring multiple coordination sites: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the amino group, and the oxygen atom of the phenolic hydroxyl group. mdpi.com This arrangement of nitrogen and oxygen donor atoms can form a stable chelate ring upon coordination with a metal ion.

The selectivity of such a probe is governed by principles like Hard and Soft Acids and Bases (HSAB), where hard metal ions (e.g., Al³⁺, Fe³⁺) tend to bind with hard donor atoms (like oxygen and the amino nitrogen), while softer metal ions (e.g., Cu²⁺, Hg²⁺) may favor coordination with the softer pyridine nitrogen. The specific spatial arrangement of these donor atoms creates a "binding pocket" that can be tailored to the ionic radius and coordination geometry of a specific metal ion, thereby enhancing selectivity. nih.gov

The interaction between this compound and a metal ion can trigger a photophysical response through several established mechanisms. nih.gov

Chelation-Enhanced Fluorescence (CHEF): Many aromatic molecules with rotatable bonds exhibit low fluorescence due to energy loss through non-radiative pathways. Upon binding a metal ion, the molecular structure becomes more rigid. This conformational restriction can block the non-radiative decay channels, leading to a significant increase in fluorescence intensity, a phenomenon known as CHEF. researchgate.netnih.gov The chelation of a metal ion by the pyridine, amino, and phenol (B47542) groups of the title compound would likely induce such rigidity, resulting in a "turn-on" fluorescent response.

Internal Charge Transfer (ICT): In molecules containing both an electron-donating group (like the amino and hydroxyl groups) and an electron-withdrawing group (like the pyridine ring), an ICT state can be induced upon photoexcitation. When a metal ion binds to the molecule, it alters the electron density of the donor or acceptor groups. This perturbation of the ICT process can cause a noticeable shift in the absorption or emission spectra, leading to a colorimetric or ratiometric fluorescent signal. researchgate.nettsijournals.com

pH-Dependent Sensing: The presence of the phenolic hydroxyl group and the basic amino group means the molecule's protonation state is sensitive to pH. This property can be exploited for pH-dependent metal ion sensing, as the coordination ability of the molecule and its photophysical properties will change with the ambient pH.

The effectiveness of a chemosensor is evaluated based on several key performance metrics. These metrics determine its suitability for practical applications in real-world sample analysis. nih.gov A chemosensor based on this compound would be assessed on its selectivity, sensitivity, and detection limit.

Selectivity: Refers to the sensor's ability to respond to a specific target ion even in the presence of other potentially competing ions. High selectivity is crucial for accurate analysis in complex matrices. nih.gov

Sensitivity: Describes the magnitude of the signal change produced per unit of analyte concentration. A highly sensitive sensor will show a large and easily measurable response to small amounts of the target ion.

Limit of Detection (LOD): This is the lowest concentration of an analyte that can be reliably detected by the sensor. A low LOD is essential for trace-level analysis, such as monitoring toxic heavy metals in drinking water. rsc.org

Chemosensor Based OnTarget IonSensing ModeLimit of Detection (LOD)Reference
3-Aminopyridine SalicylideneAl(III)Fluorescence20 µg/L nih.gov
3-Aminopyridine SalicylideneFe(III)Fluorescence45 µg/L nih.gov
3-Aminopyridine SalicylideneCu(II)Colorimetric324 µg/L nih.gov
Pyridine-attached PhenanthridineHg(II)Ratiometric Fluorescence49.87 nM rsc.org

Investigation as Corrosion Inhibitors

The deterioration of metals through corrosion is a significant industrial problem. The use of organic inhibitors, which adsorb onto the metal surface to form a protective barrier, is a primary method of prevention. j-cst.org The molecular structure of this compound, rich in heteroatoms (N, O) and aromatic rings, makes it a strong candidate for an effective corrosion inhibitor. uowasit.edu.iqresearchgate.net

Organic corrosion inhibitors function by adsorbing onto the metal surface, displacing water molecules, and creating a film that blocks the active sites for corrosive attack. The adsorption can occur through two main mechanisms: mdpi.com

Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, the nitrogen atoms of the pyridine and amino groups can become protonated, leading to electrostatic attraction to a negatively charged metal surface (e.g., steel in HCl). rdd.edu.iq

Chemisorption: This mechanism involves the sharing of electrons or charge transfer from the inhibitor molecule to the metal surface, forming a coordinate-type covalent bond. The lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons from the pyridine and phenol rings of this compound, can be donated to the vacant d-orbitals of metal atoms like iron, resulting in strong chemical adsorption. mdpi.comnih.gov

In many cases, the adsorption process is a combination of both physisorption and chemisorption. The mode of interaction is often studied using adsorption isotherms, with the Langmuir adsorption isotherm being a common model to describe the formation of a monolayer of the inhibitor on the metal surface. rdd.edu.iqresearchgate.net

The efficiency of a corrosion inhibitor is intrinsically linked to its electronic and molecular structure. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate quantum chemical parameters that correlate with inhibition performance. scispace.comeurjchem.comasianpubs.org For a molecule like this compound, the key properties are:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition efficiency. eurjchem.comresearchgate.net The electron-rich amino and phenol groups contribute to a high E_HOMO.

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface (retro-donation), which can further strengthen the adsorbent-metal bond. eurjchem.comresearchgate.net

Energy Gap (ΔE = E_LUMO - E_HOMO): A small energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with greater inhibition efficiency as the molecule can interact more readily with the metal surface. nih.gov

Electron Donating/Accepting Centers: Electrostatic potential maps generated by DFT can identify the regions of the molecule with high electron density. For this compound, these would be centered on the nitrogen and oxygen atoms, confirming them as the primary active sites for adsorption onto the metal surface. eurjchem.comresearchgate.net

Quantum Chemical ParameterImplication for Corrosion InhibitionReference
High E_HOMOIncreased ability to donate electrons; better inhibition. eurjchem.comresearchgate.net
Low E_LUMOIncreased ability to accept electrons; stronger bonding. eurjchem.comresearchgate.net
Small Energy Gap (ΔE)Higher molecular reactivity; better inhibition efficiency. nih.gov
High Softness (σ) / Low Hardness (η)Indicates higher reactivity and better inhibition potential. scispace.com

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optics deals with the interaction of high-intensity light with materials to produce new optical phenomena. Organic molecules, such as this compound, are promising candidates for NLO applications due to their large second- and third-order optical nonlinearities, fast response times, and the ability to be chemically modified to optimize their performance. nih.gov The NLO response in organic materials is fundamentally linked to the molecular hyperpolarizability, which is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

The structure of this compound features an electron-donating amino group (-NH2) and a hydroxyl group (-OH) on a phenol ring, connected through a π-conjugated pyridine ring. This arrangement establishes a "push-pull" system, where the amino group acts as an electron donor and the pyridine ring, along with the phenol moiety, can act as an electron acceptor/transmitter system. This intramolecular charge transfer (ICT) is a key mechanism for generating a high molecular hyperpolarizability.

The inherent NLO properties of this compound can be significantly enhanced through strategic molecular design. The primary goal is to increase the molecule's first hyperpolarizability (β) for second-order NLO applications (like second-harmonic generation) and its second hyperpolarizability (γ) for third-order NLO applications (like optical switching).

A common strategy is to create a more pronounced push-pull character by introducing stronger electron-donating and electron-accepting groups. For instance, the amino group can be modified to a stronger donor, such as a dimethylamino group. Conversely, the acceptor strength of the molecule can be increased by substituting the phenol ring with electron-withdrawing groups like nitro (-NO2) or cyano (-CN) groups.

The length and nature of the π-conjugated bridge connecting the donor and acceptor groups also play a crucial role. Extending the conjugation length, for example by introducing vinylene or ethynylene linkers between the pyridine and phenol rings, can lead to a significant increase in hyperpolarizability.

Table 1: Hypothetical Design Strategies for Enhancing NLO Response of this compound Derivatives
DerivativeModificationExpected Effect on NLO Response
Derivative AReplacement of -NH2 with -N(CH3)2Increased electron-donating strength, enhanced hyperpolarizability.
Derivative BAddition of a -NO2 group to the phenol ringIncreased electron-accepting strength, enhanced intramolecular charge transfer and hyperpolarizability.
Derivative CInsertion of a vinylene bridge between the pyridine and phenol ringsExtended π-conjugation, leading to a significant increase in hyperpolarizability.

The evaluation of the NLO properties of this compound and its derivatives involves both theoretical calculations and experimental measurements.

Theoretical Assessment:

Density Functional Theory (DFT) is a powerful computational tool used to predict the NLO properties of molecules. By calculating the molecular geometry, electronic structure, and orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), the first and second hyperpolarizabilities (β and γ) can be estimated. A smaller HOMO-LUMO energy gap is generally indicative of a larger hyperpolarizability. For a structurally related compound, (E)-2-{[(2-Aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butyl-phenol, computational analyses at the level of DFT and Time-Dependent DFT (TD-DFT) were performed to study its electronic and molecular structures. scielo.brresearchgate.net The HOMO in this related molecule is primarily located on the amino and phenol groups, while the LUMO is on the imine group, indicating a clear pathway for intramolecular charge transfer. scielo.br

Table 2: Calculated NLO Properties of Hypothetical this compound Derivatives (Illustrative Values)
CompoundHOMO-LUMO Gap (eV)First Hyperpolarizability (β) (10-30 esu)Second Hyperpolarizability (γ) (10-36 esu)
This compound (Parent)4.51550
Derivative A4.22580
Derivative B3.940120
Derivative C3.570200

Experimental Assessment:

The Z-scan technique is a widely used experimental method to measure the third-order NLO properties of materials. nih.gov This technique involves translating a sample through the focal point of a high-intensity laser beam and measuring the transmitted light through a finite aperture in the far field. The "closed-aperture" Z-scan provides information about the non-linear refractive index (n₂), while the "open-aperture" Z-scan yields the non-linear absorption coefficient (β). From these parameters, the real and imaginary parts of the third-order NLO susceptibility (χ⁽³⁾) can be determined. For second-order NLO properties, techniques such as Electric Field Induced Second Harmonic Generation (EFISH) and Hyper-Rayleigh Scattering (HRS) are commonly employed.

Table 3: Illustrative Experimental NLO Data for a Hypothetical this compound Derivative in Solution
ParameterValueTechnique
Non-linear Refractive Index (n₂)-2.5 x 10-13 cm²/WClosed-aperture Z-scan
Non-linear Absorption Coefficient (β)1.2 x 10-8 cm/WOpen-aperture Z-scan
Third-order NLO Susceptibility (χ⁽³⁾)3.8 x 10-12 esuCalculated from Z-scan data

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